Validamycin H Exhibits a Five-Fold Reduction in Antifungal Potency Against Rhizoctonia solani Compared to Validamycins E and F
Validamycin H demonstrates a minimum inhibitory concentration (MIC) of 0.05 µg/mL against Rhizoctonia solani in the standardized dendroid-test method, positioning it intermediate between the high-potency compounds Validamycins A, E, and F (MIC = 0.01 µg/mL) and the substantially less active Validamycins C (MIC = 10 µg/mL) and D (MIC = 25 µg/mL) [1]. Specifically, Validamycin H exhibits five-fold weaker activity than Validamycins E and F, which are both α-D-glucopyranosylvalidamycin A analogs [2]. The differential activity among in-class compounds—with MIC values spanning four orders of magnitude from 0.01 to 50 µg/mL for Validoxylamine B—demonstrates that minor variations in glycosidic substitution profoundly impact antifungal efficacy [3].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Rhizoctonia solani |
|---|---|
| Target Compound Data | Validamycin H MIC = 0.05 µg/mL |
| Comparator Or Baseline | Validamycin A MIC = 0.01 µg/mL; Validamycin E MIC = 0.01 µg/mL; Validamycin F MIC = 0.01 µg/mL; Validamycin B MIC = 0.50 µg/mL; Validamycin G MIC = 0.50 µg/mL; Validamycin C MIC = 10 µg/mL; Validamycin D MIC = 25 µg/mL |
| Quantified Difference | Five-fold weaker activity than Validamycins E and F; two-fold weaker than Validamycin A, E, and F |
| Conditions | Dendroid-test method, in vitro antifungal assay against Rhizoctonia solani |
Why This Matters
For procurement decisions, this quantitative activity differential dictates that Validamycin H cannot substitute for Validamycins A, E, or F in applications requiring maximum anti-Rhizoctonia potency; it serves a distinct niche where intermediate inhibitory activity is required or where the additional glucosyl moiety offers advantages in downstream chemical derivatization or SAR studies.
- [1] Chen, X., Lu, Y., Fan, Y., & Shen, Y. (2017). Bioactivities of Validamycins and Related Natural Compounds. In Validamycin and its Derivatives: Discovery, Chemical Synthesis, and Biological Activity (pp. 115-164). Elsevier. Table 3.1. View Source
- [2] Asano, N., Takeuchi, M., Kameda, Y., Matsui, K., & Koyama, Y. (1990). Validamycin H, a new pseudo-tetrasaccharide antibiotic. The Journal of Antibiotics, 43(8), 1039-1041. View Source
- [3] ScienceDirect. (n.d.). Validamycins: Antifungal Activity Against Rhizoctonia solani. In Validamycin and its Derivatives. View Source
